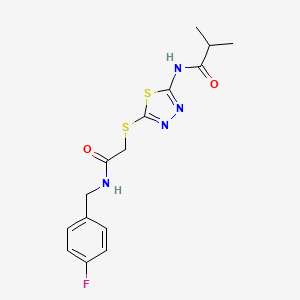

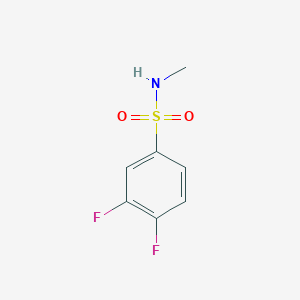

3,4-difluoro-N-methylbenzene-1-sulfonamide

Vue d'ensemble

Description

3,4-difluoro-N-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C7H7F2NO2S. It has a molecular weight of 207.2 . The compound is typically stored as a powder .

Molecular Structure Analysis

The InChI code for 3,4-difluoro-N-methylbenzene-1-sulfonamide is 1S/C7H7F2NO2S/c1-10-13(11,12)5-2-3-6(8)7(9)4-5/h2-4,10H,1H3 . This code provides a specific description of the molecule’s structure.Applications De Recherche Scientifique

Organic Synthesis and Catalysis

Sulfonamide compounds serve as crucial intermediates in the synthesis of various organic molecules. For instance, they have been employed in the Julia-Kocienski olefination reactions, offering pathways to synthesize alkenes and dienes with significant yields and stereoselectivities. This application underscores the role of sulfonamide derivatives in facilitating complex organic transformations, including the high-yielding synthesis of methoxylated stilbenes, highlighting their versatility in organic synthesis and the potential for creating biologically active compounds (Alonso et al., 2005).

Materials Science

In materials science, sulfonamides have been utilized in the development of poly(arylene ether)s, demonstrating the influence of alkyl chain length on thermal properties such as the glass transition temperature. This research provides insights into designing polymers with tailored thermal characteristics for various applications, from aerospace to electronics, showcasing the adaptability of sulfonamide-based monomers in polymer chemistry (Andrejevic et al., 2015).

Pharmacological Research

In the realm of pharmacological research, sulfonamide derivatives have shown promise as anticancer agents. Complexes bearing sulfonamide ligands have been evaluated against cisplatin-resistant ovarian cancer cells, displaying potent anticancer activity. This suggests their potential as alternative therapeutic agents for treating resistant forms of cancer, indicating the diverse biological activities of sulfonamide compounds and their relevance in developing new cancer treatments (Samper et al., 2017).

Environmental Science

Sulfonamide compounds have also found applications in environmental science, particularly in the remediation of pollutants. Studies on the oxidation of perfluorinated compounds using persulfate, under conditions suitable for in-situ groundwater remediation, illustrate the potential of sulfonamide-based processes in addressing environmental contaminants. This highlights the role of sulfonamide derivatives in developing effective methods for the degradation of persistent organic pollutants, contributing to cleaner water resources (Park et al., 2016).

Safety And Hazards

Propriétés

IUPAC Name |

3,4-difluoro-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO2S/c1-10-13(11,12)5-2-3-6(8)7(9)4-5/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCRKIRQKGTNOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-difluoro-N-methylbenzene-1-sulfonamide | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-bromophenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B2864782.png)

![2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B2864784.png)

![2-((6-ethylthieno[2,3-d]pyrimidin-4-yl)amino)-3-(1H-indol-3-yl)propanoic acid](/img/structure/B2864785.png)

![4-[(2-Phenylethyl)amino]butanoic acid hydrochloride](/img/structure/B2864787.png)

![N-(2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2864792.png)

![2-Bromo-1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanone](/img/structure/B2864795.png)

![1',3'-Dihydrospiro[cyclopentane-1,2'-indole]-3'-one](/img/structure/B2864804.png)